Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 It is a piperidine derivative that features a tert-butyl ester group and a hydroxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and hydroxyphenylmethyl groups. One common method involves the use of di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) and a solvent like ethyl acetate (EtOAc) at room temperature . Another method includes the use of 1-hydroxybenzotriazole hydrate (HoBt) and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) in dry dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The piperidine ring provides structural stability and enhances binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate: Similar structure but with different substitution patterns.
Tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate: Used as an intermediate in organic synthesis.
Uniqueness
Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenylmethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
782504-37-4 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(19)12-14/h4-6,12-13,19H,7-11H2,1-3H3 |
InChI Key |
KECARMHBKZJLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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